molecular formula C25H25N3O5S B2886908 N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-21-6

N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2886908
CAS RN: 899755-21-6
M. Wt: 479.55
InChI Key: XKDYMRCDFHXBRV-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds, including variations like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit significant COX-2 inhibitory activity, which could be relevant for the design and synthesis of new drugs with similar structures to the compound (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has been reported, showing high singlet oxygen quantum yields. Such compounds are significant for photodynamic therapy applications, suggesting potential research avenues for similar compounds in treating cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antibacterial and Antimicrobial Activities

N-heterocyclic carbene-silver complexes, substituted with p-methoxybenzyl and benzyl groups, have been synthesized and shown to possess significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential for compounds with similar structural features to be explored for their antibacterial properties (S. Patil, J. Claffey, Anthony Deally, M. Hogan, Brendan Gleeson, L. M. Mendez, H. Müller‐Bunz, F. Paradisi, M. Tacke, 2010).

Antihistaminic Action

Compounds with methoxybenzyl groups have been synthesized and evaluated for their antihistaminic activity, showing promising results in bronchorelaxant effects through H1 receptor antagonism. This suggests a potential research direction for similar compounds in developing new treatments for allergic reactions (Murat Genç, E. Yılmaz, S. Ilhan, Z. Karagoz, 2013).

Nonlinear Optical Properties

Studies on the solvent-dependent nonlinear optical (NLO) properties of Schiff bases containing methoxybenzylidene groups indicate that such compounds exhibit considerable NLO character. This could be relevant for the development of nonlinear optical materials, suggesting an interesting application area for compounds with similar structures (M. Shahid, Muhammad Salim, M. Khalid, M. Tahir, M. U. Khan, A. A. Braga, 2018).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-17-7-4-6-16(12-17)13-26-21(29)15-34-25-27-22-19-9-2-3-10-20(19)33-23(22)24(30)28(25)14-18-8-5-11-32-18/h2-4,6-7,9-10,12,18H,5,8,11,13-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDYMRCDFHXBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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